molecular formula C15H10ClN5 B1669553 CP-66713 CAS No. 91896-57-0

CP-66713

Cat. No.: B1669553
CAS No.: 91896-57-0
M. Wt: 295.72 g/mol
InChI Key: PBENJWAFQLORQL-UHFFFAOYSA-N
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Description

CP-66713 is a chemical compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :

    Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.

    Chlorination: The quinoxaline derivative is then chlorinated using thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.

    Formation of Triazoloquinoxaline: The chlorinated quinoxaline is reacted with phenylhydrazine and sodium acetate in acetic acid to form the triazoloquinoxaline ring system.

    Amination: Finally, the compound is aminated using ammonia or an amine source to yield 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

CP-66713 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise as an antiviral and antimicrobial agent.

    Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets :

    Adenosine Receptors: The compound acts as an antagonist of adenosine A2 receptors, which are involved in various physiological processes, including vasodilation and neurotransmission.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

CP-66713 can be compared with other similar compounds in the triazoloquinoxaline family :

    8-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Similar structure but with a methyl group instead of a chloro group. It exhibits different biological activities.

    8-Cyclopentyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Contains a cyclopentyl group, leading to variations in its pharmacological profile.

    8-Bromo-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: The bromo derivative shows different reactivity and biological effects compared to the chloro derivative.

The uniqueness of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238743
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91896-57-0
Record name CP 66713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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